molecular formula C14H22N2O B13347776 1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol

1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol

Cat. No.: B13347776
M. Wt: 234.34 g/mol
InChI Key: ZPGTWEBOICJOKK-UHFFFAOYSA-N
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Description

1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol typically involves the reaction of 2-aminobenzylamine with cyclohexanone under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cyclohexanone is reacted with 2-aminobenzylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon). The reaction is typically carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, more efficient catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives

    Reduction: Formation of cyclohexylamine derivatives

    Substitution: Formation of substituted cyclohexane derivatives

Scientific Research Applications

1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

  • 1-(((2-Aminophenyl)amino)methyl)cyclohexan-1-ol
  • 1-(((2-Aminobenzyl)amino)methyl)cyclohexan-2-ol
  • 1-(((2-Aminobenzyl)amino)methyl)cyclopentan-1-ol

Uniqueness: 1-(((2-Aminobenzyl)amino)methyl)cyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-[[(2-aminophenyl)methylamino]methyl]cyclohexan-1-ol

InChI

InChI=1S/C14H22N2O/c15-13-7-3-2-6-12(13)10-16-11-14(17)8-4-1-5-9-14/h2-3,6-7,16-17H,1,4-5,8-11,15H2

InChI Key

ZPGTWEBOICJOKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNCC2=CC=CC=C2N)O

Origin of Product

United States

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